N-(3-aminophenyl)cyclopropanesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminophenyl)cyclopropanesulfonamide typically involves the reaction of 3-nitrophenylcyclopropanesulfonamide with a reducing agent to convert the nitro group to an amino group . Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-(3-aminophenyl)cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-aminophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . Additionally, the cyclopropane ring can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)cyclopropanesulfonamide: Similar structure but with the amino group in the para position.
N-(2-aminophenyl)cyclopropanesulfonamide: Similar structure but with the amino group in the ortho position.
N-(3-aminophenyl)cyclopropanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-(3-aminophenyl)cyclopropanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets . The presence of the sulfonamide group also imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding .
Properties
IUPAC Name |
N-(3-aminophenyl)cyclopropanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-2-1-3-8(6-7)11-14(12,13)9-4-5-9/h1-3,6,9,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUULAMFFQDPCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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